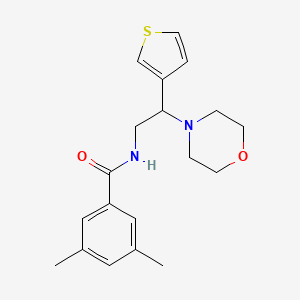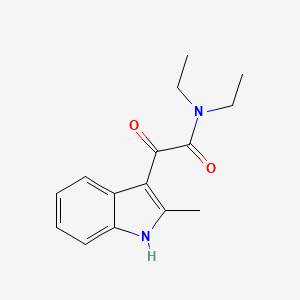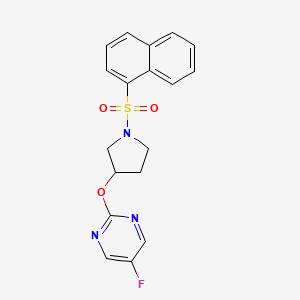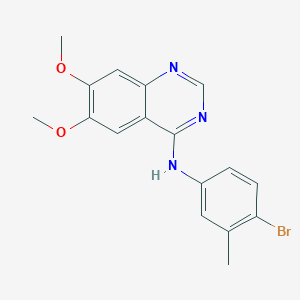
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a critical role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, BIBX1382 has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine selectively targets and inhibits the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting EGFR signaling, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine blocks downstream signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have both biochemical and physiological effects. Biochemically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine inhibits EGFR phosphorylation, downstream signaling pathways, and cell cycle progression. Physiologically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine induces apoptosis, inhibits tumor growth, and enhances the efficacy of radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in lab experiments is its selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied and characterized, making it a well-established tool for studying EGFR signaling. However, one limitation of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine analogs with improved potency and selectivity. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine may have potential as a therapeutic agent for the treatment of various cancers, either as a monotherapy or in combination with other therapies. Further studies are also needed to investigate the potential off-target effects of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine and to identify other molecular targets for this compound.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves a series of chemical reactions, starting with the condensation of 4-bromo-3-methylphenylamine with 2,3-dimethoxybenzaldehyde to form 2-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce 2-(4-bromo-3-methylphenyl)-3,4-dimethoxy-2-nitrobenzophenone. Reduction of the nitro group with zinc and ammonium chloride followed by cyclization with potassium tert-butoxide results in the formation of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKIIAMLVIQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)

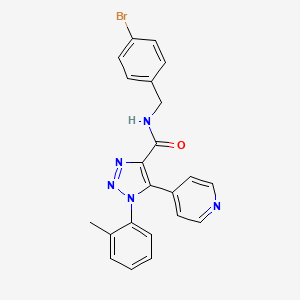
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
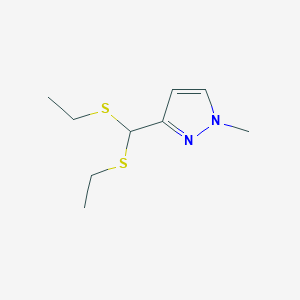
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)
